Ker10 protein - 147785-83-9

Ker10 protein

Catalog Number: EVT-1520003
CAS Number: 147785-83-9
Molecular Formula: C5H9NO3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ker10 protein is predominantly expressed in the skin and hair follicles of mammals. It is classified under the keratin intermediate filament proteins, which are essential for the formation of the cytoskeleton in epithelial cells. The classification of keratins is based on their molecular weight and the specific tissues in which they are expressed, with Ker10 being categorized as a type II keratin due to its size and structural properties.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ker10 protein can be achieved through various methods, including:

  • In vitro transcription and translation: This method utilizes cell-free systems that provide all necessary components for protein synthesis. For example, using human cell lysates allows for proper post-translational modifications, which are critical for the functionality of keratin proteins .
  • Recombinant DNA technology: This involves cloning the gene encoding Ker10 into expression vectors, followed by transformation into suitable host cells (e.g., bacteria, yeast, or mammalian cells) for protein expression.

Technical Details

Cell-free expression systems have been optimized to produce high yields of functional proteins. These systems typically require a genetic template (DNA or mRNA) and a reaction mixture containing ribosomes, tRNA, amino acids, and other cofactors necessary for translation . For instance, the Thermo Scientific 1-Step Human Coupled IVT Kit can express proteins from DNA templates efficiently at 30°C for approximately 90 minutes.

Molecular Structure Analysis

Structure of Ker10 Protein

Ker10 protein exhibits a characteristic coiled-coil structure typical of intermediate filament proteins. This structure is stabilized by disulfide bonds formed between cysteine residues, contributing to the protein's mechanical properties.

Data on Molecular Structure

The molecular weight of Ker10 is approximately 50 kDa, consistent with other type II keratins. Its amino acid sequence includes a high proportion of glycine and proline residues, which are essential for maintaining its helical structure. The presence of specific motifs within its sequence allows for interactions with other keratins and cytoskeletal components.

Chemical Reactions Analysis

Reactions Involving Ker10 Protein

Ker10 participates in several biochemical reactions that are vital for cellular function:

  • Formation of disulfide bonds: The oxidation of cysteine residues leads to the formation of covalent cross-links between Ker10 molecules, enhancing structural stability.
  • Protein-protein interactions: Ker10 interacts with other keratins and cytoskeletal proteins, facilitating the assembly of keratin filaments within epithelial cells .

Technical Details

The kinetics of these reactions can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods allow researchers to study the dynamics of protein folding and interactions in real-time.

Mechanism of Action

Process Involved in Functionality

Ker10 protein functions primarily as a structural component within epithelial tissues. Its mechanism involves:

  • Filament assembly: Ker10 monomers polymerize to form intermediate filaments that provide mechanical support to cells.
  • Cellular resilience: By forming a dense network within the cytoplasm, Ker10 helps protect cells from mechanical stress and contributes to tissue integrity.

Data Supporting Mechanism

Studies have shown that mutations in keratin genes can lead to various skin disorders due to compromised structural integrity . The ability of Ker10 to form stable filaments is crucial for maintaining cellular architecture under stress conditions.

Physical and Chemical Properties Analysis

Physical Properties

Ker10 protein is characterized by:

  • Solubility: It is generally insoluble in aqueous solutions due to its fibrous nature.
  • Stability: The protein exhibits thermal stability due to its coiled-coil structure and extensive disulfide bonding.

Chemical Properties

Ker10 contains a significant amount of sulfur due to cysteine residues, which are critical for forming disulfide bonds. This property contributes to its robustness against denaturing conditions. The pH stability range typically lies between 6.5 and 7.5, which is optimal for maintaining its structural integrity in physiological conditions.

Applications

Scientific Uses

Ker10 protein has several applications in scientific research:

  • Studying skin diseases: Research on mutations in keratin genes like Ker10 helps understand various dermatological conditions such as epidermolysis bullosa.
  • Tissue engineering: Due to its structural properties, Ker10 can be utilized in developing biomaterials for skin grafts or regenerative medicine applications .
  • Cellular mechanics studies: Investigating the mechanical properties of keratin filaments aids in understanding cell behavior under stress conditions.
Molecular Characterization of Ker10

Genomic Organization of KRT10 Gene

Chromosomal Localization and Gene Structure

The KRT10 gene, encoding keratin 10 (Ker10), is located on the long arm of chromosome 17 (17q21.2) in humans. This genomic region contains a cluster of keratin family genes, indicative of evolutionary gene duplication events. The gene spans approximately 4.5 kilobases and consists of 8 exons intervening with 7 introns. The coding sequence produces a messenger RNA (mRNA) that is translated into the Ker10 protein, a critical component of the epidermal cytoskeleton. The precise genomic coordinates on the GRCh38.p14 assembly are NC_000017.11 (40,818,117 to 40,822,614, complement strand) [1] [4].

Table 1: Genomic Characteristics of KRT10

FeatureDetail
Chromosomal Location17q21.2
Gene ID (Human)3858
Exon Count8
Transcript Length4,497 bp (NM_000421.5)
Assembly VersionGRCh38.p14
Protein ProductKeratin 10 (Type I Cytoskeletal)

Evolutionary Conservation Across Species

Ker10 exhibits significant evolutionary conservation across vertebrates, underscoring its essential role in epithelial integrity. Orthologs are identified in model organisms including mice (Mus musculus), zebrafish (Danio rerio), and chickens (Gallus gallus). The mouse ortholog (Krt10) shares >85% amino acid identity with human Ker10, particularly within the central α-helical rod domain essential for intermediate filament assembly. This conservation extends to gene structure, with most vertebrates retaining similar exon-intron organization. The KRT10 promoter region also harbors conserved regulatory elements responsive to epidermal differentiation signals (e.g., TP63-mediated transcription), highlighting functional preservation across species [1] [4] [7].

Protein Structure and Isoforms

Ker10 is a member of the type I (acidic) cytokeratin family, classified within the intermediate filament (IF) protein superfamily. Its molecular weight is approximately 56.5 kDa. The protein forms obligate heteropolymers with type II keratins (e.g., Keratin 1) to build the epidermal cytoskeleton, conferring mechanical resilience to keratinocytes [1] [7].

Domain Architecture: Head, Rod, and Tail Domains

Ker10 adopts a tripartite domain structure characteristic of intermediate filament proteins:1. Head Domain (N-terminal):- A 145-residue region rich in glycine, serine, and cysteine.- Functions in dimer initiation and alignment with keratin 1 (KRT1).- Contains conserved subdomains (V1, H1) implicated in filament nucleation and solubility regulation.2. Rod Domain (Central α-helical region):- A 310-residue segment dominated by heptad repeats forming coiled-coil dimers.- Comprises four α-helical segments (1A, 1B, 2A, 2B) linked by non-helical linkers (L1, L12, L2).- The L12 linker (residues 305–335) is a mutational hotspot; variants disrupt filament hierarchy and cause epidermolytic ichthyosis [1] [4] [7].3. Tail Domain (C-terminal):- A 110-residue globular region with high glycine content.- Stabilizes filament bundling and network integrity.- Mutations in ichthyosis with confetti introduce arginine-rich nuclear localization signals, mislocalizing Ker10 [7].

Table 2: Functional Domains of Ker10 Protein

DomainKey FeaturesFunctional RolePathogenic Mutations
Head (N-term)Gly/Ser-rich; V1/H1 subdomainsDimer initiation; solubility controlRare (e.g., p.Leu13Pro)
RodCoiled-coil; L1, L12, L2 linkersHeterodimer stability; filament elongationL12 linker (e.g., p.Arg156His)
Tail (C-term)Globular; glycine-richFilament bundling; network integrationp.Leu402Arg (confetti ichthyosis)

Two primary Ker10 isoforms are documented:

  • Isoform 1 (NP_000412.4): The canonical 584-amino acid sequence.
  • Isoform 2 (NP_001366295.1): A shorter variant (454 residues) with an altered C-terminus due to alternative splicing, retaining the rod domain but lacking the full tail domain. Its functional significance remains under investigation [1] [4].

Post-Translational Modifications

Ker10 undergoes dynamic post-translational modifications (PTMs) regulating its assembly, stability, and interactions:

  • Phosphorylation: Multiple serine/threonine residues (e.g., Ser13, Ser432) are phosphorylated by kinases including AKT and MAPK. Phosphorylation in the head domain modulates filament disassembly during cell division, while tail phosphorylation influences solubility. Pathogenic mutations (e.g., p.Arg156His) alter phosphorylation kinetics, disrupting filament networks [1] [4] [7].
  • Glycosylation: Not extensively characterized; potential O-linked glycosylation sites exist but lack functional validation.

Ker10 Interaction Network

Ker10 does not function in isolation but engages in critical protein-protein interactions essential for epidermal integrity and signaling.

Heterodimerization with Keratin 1 (KRT1)

The obligate heterodimerization between Ker10 (type I) and Keratin 1 (KRT1, type II) is the fundamental unit of epidermal intermediate filaments. This interaction is mediated by:

  • Coiled-coil dimerization via the rod domains of both proteins.
  • Staggered alignment where Ker10's L12 linker associates with KRT1's L2 linker.
  • Hydrophobic interactions stabilizing the heterodimer backbone.

Mutations in either partner (e.g., KRT1 p.Ser187del or KRT10 p.Arg156His) disrupt dimer geometry, leading to cytoskeletal collapse and epidermolytic hyperkeratosis. This manifests clinically as skin blistering and hyperkeratosis due to keratinocyte fragility [1] [7].

Binding Partners: AKT1, 14-3-3σ, and PI3K Signaling Components

Beyond structural heterodimers, Ker10 participates in non-canonical interactions with signaling regulators:

  • AKT1 (Protein Kinase B): Ker10 binds AKT1 via its head domain. This interaction sequesters AKT1 at the keratin cytoskeleton, modulating its phosphorylation of downstream targets involved in cell survival and glucose metabolism. Ker10 degradation (e.g., during apoptosis) releases AKT1, amplifying pro-survival signals [4] [6].
  • 14-3-3σ (Stratifin): This phosphoserine-binding adapter protein interacts with phosphorylated Ker10 (e.g., pSer432). The Ker10–14-3-3σ complex stabilizes filament networks under stress conditions and bridges keratins to cell cycle regulators like CDK1. Oxidative stress enhances this interaction, protecting keratinocytes [4] [6].
  • PI3K Signaling: Ker10 associates with PI3K regulatory subunits (e.g., p85α) and scaffolding proteins (e.g., RACK1), localizing PI3K activity to keratin networks. This facilitates spatially restricted PIP3 production, influencing keratinocyte differentiation and barrier formation. Viral pathogens (e.g., H9N2 influenza) exploit this interaction to facilitate endosomal escape during infection [1] [4].

Table 3: Key Non-Structural Binding Partners of Ker10

InteractorInteraction DomainFunctional ConsequencePathway Link
AKT1Head domainSequestration; modulation of survival signalingPI3K/AKT/mTOR
14-3-3σPhosphorylated tailFilament stabilization; stress responseCell cycle/DNA damage
PI3K (p85α)Rod domainLocalized PIP3 production; barrier formationPI3K signaling
Viral H9N2 NPRod domainFacilitates viral endosomal escapeViral pathogenesis

These interactions position Ker10 as a signaling scaffold coordinating cytoskeletal integrity with metabolic, proliferative, and stress-response pathways in the epidermis.

Properties

CAS Number

147785-83-9

Product Name

Ker10 protein

Molecular Formula

C5H9NO3S

Synonyms

Ker10 protein

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